5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid

Catalog No.
S3024457
CAS No.
1823779-23-2
M.F
C15H25NO4
M. Wt
283.368
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane...

CAS Number

1823779-23-2

Product Name

5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.2]nonane-1-carboxylic acid

Molecular Formula

C15H25NO4

Molecular Weight

283.368

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15-6-4-5-14(7-9-15,8-10-15)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

RUSWDUMJYNXUJZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)C(=O)O

Solubility

not available

5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid is a bicyclic compound characterized by its unique bicyclo[3.2.2]nonane structure, which incorporates a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that facilitate interactions with biological systems.

Typical of amino acids and carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reaction with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of a corresponding amine.
  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, exposing the amino group for further reactions.

These reactions are crucial for modifying the compound for specific applications in drug design and synthesis.

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

  • Antimicrobial Properties: Some bicyclic compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar bicyclic frameworks have been linked to neuroprotective properties in preclinical studies.

The specific biological activity of 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid requires further investigation to establish its pharmacological profile.

The synthesis of 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through several methods:

  • Bicyclization Reactions: Starting from appropriate precursors, the bicyclic structure can be formed via cyclization reactions.
  • Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base, which allows for selective reactions at the carboxylic acid site.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a building block for designing new drugs targeting specific biological pathways.
  • Peptide Synthesis: Utilized in solid-phase peptide synthesis due to its protective groups that facilitate sequential coupling reactions.
  • Chemical Biology: Serving as a probe or tool in biochemical assays to study enzyme activity or protein interactions.

Studies on similar compounds suggest that 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid may interact with various biological targets, including:

  • Enzymes: Potential inhibition or modulation of enzyme activity.
  • Receptors: Possible binding to specific receptors influencing signaling pathways.
  • Transport Proteins: Interaction with transport proteins affecting cellular uptake and distribution.

These interactions warrant further exploration through pharmacological studies to elucidate its mechanism of action.

Several compounds exhibit structural similarities to 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid, highlighting its uniqueness:

Compound NameStructure TypeSimilarity (%)Unique Features
Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylateBicyclic96%Different bicyclic framework
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylateCyclic91%Cyclohexane ring
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamateCyclic83%Hydroxymethyl substitution
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acidBicyclic83%Azabicyclic structure

The unique bicyclic structure combined with the tert-butoxycarbonyl protection distinguishes this compound from others, making it a valuable candidate for further research and application in synthetic chemistry and pharmacology.

XLogP3

2.2

Dates

Modify: 2023-07-24

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